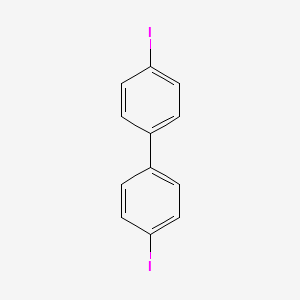

4,4'-Diiodobiphenyl

Description

Significance in Contemporary Chemical Science

4,4'-Diiodobiphenyl is a versatile aromatic iodinated biphenyl compound that holds considerable significance in modern chemical science, primarily serving as a crucial building block and precursor in organic synthesis and materials science. Its unique structural and electronic properties make it an important intermediate in the synthesis of a wide range of organic compounds, including those with applications in pharmaceuticals and agrochemicals. The reactivity of the carbon-iodine bonds allows for its participation in various cross-coupling reactions, such as Suzuki and Stille reactions, which are fundamental for creating complex molecular architectures and novel compounds with customized properties.

In the realm of materials science, this compound is instrumental in the development of advanced materials. It is a key component in the production of organic light-emitting diodes (OLEDs), organic semiconductors for flexible electronics, and photovoltaic devices. Its derivatives are also explored for the creation of liquid crystals, polymers, and composites. The compound's thermal stability and solubility in organic solvents further enhance its utility in both laboratory and industrial settings. Researchers utilize this compound to generate aryl radicals for on-surface synthesis, enabling the fabrication of graphene nanoribbons and polyphenylene wires.

Historical Context and Early Research Trajectories

Early research on biphenyl derivatives dates back over a century, with initial investigations focusing on fundamental reactions like the Friedel–Crafts alkylation and various coupling reactions to synthesize substituted biphenyls. The synthesis of biphenyl compounds through homocoupling reactions was reported as early as 1914. While specific early research trajectories for this compound are not extensively detailed in the provided results, the development of synthetic methodologies for biphenyl derivatives in general provides a historical backdrop.

The synthesis of iodo-substituted biphenyls has been an area of interest, with methods involving the heating of biphenyl with iodine monochloride and iron powder to produce diiodobiphenyl. Historically, indirect iodination processes were employed, which often involved carcinogenic materials like diaminobiphenyl, making them unsuitable for large-scale production. More recent and efficient methods have been developed, such as the direct iodination of biphenyl using a composite catalyst system, which offers higher yields and improved safety. The evolution of cross-coupling reactions, such as the Stille and Negishi reactions, has significantly impacted the use of diiodo-biphenyls as building blocks in organic synthesis.

Propriétés

IUPAC Name |

1-iodo-4-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYDMVZCPRONLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062766 | |

| Record name | 1,1'-Biphenyl, 4,4'-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Diiodobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3001-15-8 | |

| Record name | 4,4′-Diiodo-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diiodobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4,4'-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4,4'-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diiodobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4'-diiodobiphenyl

Direct Iodination Approaches

Direct iodination involves the electrophilic aromatic substitution of biphenyl with an iodine source. This method is attractive due to its atom economy and fewer synthetic steps. However, the direct iodination of aromatic compounds can be challenging as the hydrogen iodide (HI) byproduct, a strong reducing agent, can reduce the iodinated product back to the starting material, making the reaction reversible and inefficient . To overcome this, oxidizing agents are typically employed to convert HI back to iodine or remove it from the reaction equilibrium .

A notable catalytic direct iodination method for synthesizing 4,4'-diiodobiphenyl utilizes a composite catalyst system. This approach typically involves biphenyl, iodine, an oxidant, and a mixed acid catalyst.

One reported procedure employs glacial acetic acid and deionized water as solvents, with a catalyst mixture of concentrated sulfuric acid and concentrated hydrochloric acid. Biphenyl is reacted with iodine in the presence of an oxidant, such as ammonium persulfate, under controlled heating. This method has been optimized to achieve high product purity, up to 99.8% .

Table 1: Catalytic Direct Iodination of Biphenyl

| Reagents/Conditions | Oxidant | Catalyst System | Temperature (°C) | Reaction Time (h) | Typical Yield | Purity |

| Biphenyl, Iodine, Glacial Acetic Acid, Deionized Water | Ammonium Persulfate | Conc. H₂SO₄ : Conc. HCl (1:0.9-1.1) | 75-90 | 1.5-2.0 | High | ≥99.8% |

| Biphenyl, Iodine, Water, Acetic Acid, Conc. H₂SO₄, Periodic Acid, Carbon Tetrachloride | Periodic Acid | Conc. H₂SO₄ | Heated | 4 | Not specified | Not specified |

The choice of oxidant and precise reaction conditions are critical for efficient direct iodination. Oxidants such as ammonium persulfate , periodic acid , nitric acid, or hydrogen peroxide derivatives (e.g., sodium percarbonate ) are commonly used. These oxidants facilitate the reaction by scavenging the HI byproduct.

The reaction medium often involves acidic conditions, with sulfuric acid playing a dual role as a catalyst and dehydrating agent . Solvents like glacial acetic acid, water, or chlorinated hydrocarbons can be employed, depending on the specific catalytic system . Temperature control is also important; for instance, reactions employing ammonium persulfate are typically conducted between 75-90°C . The careful balance of these parameters influences the regioselectivity and yield of the desired this compound.

Catalytic Direct Iodination

Precursor-Based Synthetic Routes

Synthetic routes starting from pre-functionalized biphenyl derivatives or related aromatic amines offer alternative pathways to this compound.

A well-established method for synthesizing aryl iodides from aromatic amines is the Sandmeyer reaction or related diazotization-iodination sequences. Benzidine (4,4'-diaminobiphenyl) serves as a key precursor. The process involves the diazotization of the amino groups to form a bis-diazonium salt, which is then treated with an iodide source, typically potassium iodide (KI), to yield the diiodinated product .

The procedure typically begins with the dissolution of 4,4'-diaminobiphenyl in an acidic medium, followed by treatment with sodium nitrite (NaNO₂) at low temperatures (e.g., 0-10°C) to form the bis-diazonium salt. Subsequent addition of potassium iodide leads to the substitution of the diazonium groups with iodine atoms. While this method is effective for introducing iodine, yields can vary, and specific conditions may be required to optimize the formation of the 4,4'-isomer. For example, a similar process for the 2,2'-isomer from 2,2'-diaminobiphenyl yielded 40.0% .

While some literature describes the nitration of this compound to produce nitrated derivatives , the phrase "Nitration of this compound Precursors" implies a synthetic strategy where nitration is a step towards the formation of this compound. A common strategy for synthesizing aryl iodides involves nitrating an aromatic compound, reducing the nitro group to an amine, and then performing a Sandmeyer-type iodination.

For instance, biphenyl can be nitrated to form nitrobiphenyl isomers. Subsequent steps could involve further functionalization or separation to obtain a precursor that, after reduction to the corresponding amine and diazotization, can be reacted with iodide to yield this compound. However, direct, high-yield routes to this compound specifically via nitration of biphenyl precursors followed by iodination are less commonly detailed in the context of synthesizing this compound itself, compared to direct iodination or routes from benzidine.

Trans-lithiation, a form of halogen-metal exchange, offers a route to organolithium intermediates that can then be quenched with an iodine source. This method typically starts with a halogenated biphenyl, such as a brominated or chlorinated biphenyl, where the halogen-metal exchange occurs preferentially.

While direct trans-lithiation to synthesize this compound from simple biphenyl precursors is less frequently reported compared to the 2,2'-isomer, the principle involves treating a suitably substituted biphenyl (e.g., 4,4'-dibromobiphenyl) with an organolithium reagent (like n-butyllithium or lithium diisopropylamide, LDA) at low temperatures. This generates a lithiated intermediate, which is subsequently reacted with an electrophilic iodine source, such as iodine (I₂), to form the desired carbon-iodine bond mt.com. For example, lithiation of 2,2'-dibromobiphenyl followed by iodination yields 2,2'-diiodobiphenyl . The application of this methodology to achieve the 4,4'-isomer would require the appropriate regioselective lithiation of a 4,4'-disubstituted biphenyl precursor.

Compound List

this compound

Biphenyl

4,4'-Diaminobiphenyl (Benzidine)

2,2'-Diaminobiphenyl

4,4'-Diiodo-2-nitrobiphenyl

4-Iodo-4'-nitrobiphenyl

2,2'-Diiodobiphenyl

4,4'-Dibromobiphenyl

2,2'-Dibromobiphenyl

4,4'-Dibromo-2,2'-diiodobiphenyl

4-Iodobiphenyl

2-Iodobiphenyl

3-Iodobiphenyl

2,2'-Dinitrobiphenyl

4-Nitrobiphenyl

4-Iodo-4'-nitrobiphenyl

4,4'-Dinitrobiphenyleneiodonium sulphate

4,4'-Diazidodiphenyl

Nitration of this compound Precursors

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of compounds like this compound to minimize environmental impact. This involves reducing waste, using less hazardous reagents, and improving energy efficiency .

One notable green chemistry approach involves the homocoupling of arylboronic acids. The synthesis of this compound from 4-iodophenylboronic acid using CuCl₂·2H₂O as a catalyst and Na₂CO₃ in methanol at room temperature (25 °C) for a short duration (5-15 minutes) exemplifies this. This method is described as "green chemistry" due to its mild conditions and rapid reaction rate chemicalbook.com.

Purification and Characterization Techniques in Synthetic Studies

Following synthesis, rigorous purification and characterization are essential to ensure the quality and identity of this compound.

Recrystallization Methods

Recrystallization is a primary technique for purifying solid organic compounds, relying on differences in solubility at varying temperatures . For this compound, recrystallization is often employed to obtain a high-purity product. For example, after a direct iodination reaction, the crude product is washed and then recrystallized using ethyl alcohol . Another method describes slurrying the crude product with neutral alumina and then crystallizing the purified product from the filtrate upon cooling . Solvents suitable for recrystallization are those in which the compound has high solubility at elevated temperatures but significantly lower solubility at room temperature, thus allowing impurities to remain in the mother liquor .

Chromatographic Separation Techniques

Chromatographic methods are vital for separating and purifying compounds, especially when impurities have similar solubilities. Flash column chromatography on silica gel is frequently used for the purification of this compound or its derivatives, often employing solvent systems like hexanes/ethyl acetate or dichloromethane/hexanes chemicalbook.com. For instance, after a Suzuki coupling reaction involving this compound, the crude product was purified by flash chromatography using a hexanes/EtOAc (8:1) eluent . Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase .

Spectroscopic Verification (e.g., NMR, IR)

Spectroscopic techniques provide definitive structural confirmation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for verifying the structure of this compound. The ¹H NMR spectrum typically shows signals corresponding to the aromatic protons. For example, a ¹H NMR spectrum of a related compound, 2-iodobiphenyl, in CDCl₃ shows characteristic aromatic proton signals . While specific detailed ¹H and ¹³C NMR data for this compound are not fully detailed in the provided snippets, PubChem lists that ¹H and ¹³C NMR spectra are available and have been recorded using instruments like the BRUKER AC-300 . Thermo Scientific specifies that the Infrared spectrum conforms to standards, and HPLC purity is typically ≥98.5% .

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule. The IR spectrum of this compound is often used for verification, with sources indicating that it "conforms" to expected spectral data . For instance, IR spectra are typically obtained using techniques like KBr wafer or nujol mull .

Reactivity and Transformations of 4,4'-diiodobiphenyl

Cross-Coupling Reactions

4,4'-Diiodobiphenyl is a versatile substrate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs) and liquid crystals. The presence of two iodine atoms on the biphenyl scaffold allows for sequential or double coupling reactions, enabling the synthesis of a wide array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C-C bonds. This compound readily participates in these transformations, where the palladium catalyst facilitates the reaction between the aryl iodide and various organometallic reagents.

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that joins an organoboron compound with an organohalide. In the context of this compound, this reaction is employed to synthesize substituted biphenyl compounds. The reaction typically involves a palladium catalyst, a base, and a suitable solvent.

A general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

A significant variation of the Suzuki-Miyaura coupling is the carbonylative version, which introduces a carbonyl group between the two coupling partners, leading to the formation of aryl ketones. This method is a highly efficient route for synthesizing diaryl ketones, which are important structural motifs in many biologically active molecules and functional materials. The reaction proceeds by introducing carbon monoxide (CO) gas or a CO source into the reaction mixture.

In a study involving this compound and phenylboronic acid, a carbonylative Suzuki coupling was carried out in the presence of a palladium-N-heterocyclic carbene (Pd-NHC) complex as the catalyst. This reaction yielded both the mono- and di-ketone products, biphenyl-4,4'-diylbis(phenylmethanone) and (4'-iodobiphenyl-4-yl)(phenyl)methanone. The reaction was performed under a balloon of CO or with metal carbonyls as the CO source.

Table 1: Carbonylative Suzuki Coupling of this compound with Phenylboronic Acid

| CO Source | Yield of Biphenyl-4,4'-diylbis(phenylmethanone) (%) | Yield of (4'-Iodobiphenyl-4-yl)(phenyl)methanone (%) |

| CO (balloon) | 42.6 | 12.7 |

| Mo(CO)₆ | 56.4 | 12.7 |

| Mn₂(CO)₁₀ | 6.6 | 33.1 |

| Co₂(CO)₈ | 48.6 | 11.2 |

| Os₃(CO)₁₂ | 42.1 | 16.9 |

| Fe₃(CO)₁₂ | 9.9 | 24.8 |

| Fe(CO)₅ | 62.5 | 10.6 |

Reaction Conditions: this compound, phenylboronic acid, K₂CO₃, Pd(NHC) complex, anisole, 80°C, 24 h.

The data indicates that various metal carbonyls can effectively serve as CO donors, with some, like Fe(CO)₅, providing higher yields of the diketone product compared to using CO gas directly under these specific conditions.

The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial as it significantly influences the catalyst's activity, stability, and selectivity. Ligands can affect the electronic and steric properties of the palladium center, thereby modulating the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

In the carbonylative Suzuki coupling of this compound, N-heterocyclic carbene (NHC) ligands have proven effective. NHC ligands are known for their strong σ-donating ability and steric bulk, which can enhance the catalytic activity and stability of the palladium complex. The use of a specific Pd(NHC) complex, bis-(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)diiodopalladium, facilitated the carbonylative coupling reaction.

Research has shown that electron-rich and sterically demanding phosphine ligands, such as tri-tert-butylphosphine and DavePhos, can also be highly effective in other palladium-catalyzed cross-coupling reactions. The electron-donating character of these ligands increases the nucleophilicity of the Pd(0) center, which can lower the activation energy for oxidative addition, while their steric bulk can promote reductive elimination. The specific choice of ligand can be tailored to the substrates and desired outcome of the reaction.

The mechanism of the carbonylative Suzuki-Miyaura coupling reaction involves a series of steps within a catalytic cycle. While the general principles of the Suzuki-Miyaura reaction apply, the inclusion of carbon monoxide introduces additional steps.

The proposed catalytic cycle for the formation of the diketone from this compound can be simplified as follows:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with one of the C-I bonds of this compound to form a Pd(II) intermediate.

CO Insertion: A molecule of carbon monoxide inserts into the Pd-aryl bond to form an aroyl-palladium complex.

Transmetalation: The organoboron reagent (e.g., phenylboronic acid) transfers its organic group to the palladium center, displacing the halide or other leaving group.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the ketone product, regenerating the Pd(0) catalyst.

Second Coupling: The regenerated Pd(0) catalyst can then react with the remaining C-I bond on the biphenyl backbone, and the cycle repeats to form the diketone.

Scheme 2: Simplified catalytic cycle for the formation of biphenyl-4,4'-diylbis(phenylmethanone).

Scheme 2: Simplified catalytic cycle for the formation of biphenyl-4,4'-diylbis(phenylmethanone).The relative rates of these steps can influence the product distribution, i.e., the ratio of mono-ketone to di-ketone.

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that forms a C-C bond by reacting an organohalide with an organotin compound. This compound is a suitable substrate for Stille coupling reactions.

The general mechanism of the Stille reaction involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of the tin reagents. Similar to the Suzuki coupling, a carbonylative version of the Stille reaction also exists, allowing for the synthesis of ketones.

Ligand Effects in Palladium-Catalyzed Reactions

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is extensively used with this compound to synthesize poly(aryleneethynylene)s (PAEs) and related conjugated materials.

In a typical Sonogashira polymerization, this compound is reacted with a diethynyl-functionalized comonomer. For instance, coupling with 4,4'-diethynylbiphenyl in the presence of a Pd(OAc)₂/CuI/PPh₃ catalyst system yields a biphenylene ethynylene co-polymer. These reactions are crucial for creating soluble, π-conjugated polymers with potential applications in organic electronics and fluorescence-based sensing. The synthesis of optically active poly(aryleneethynylene)s has also been achieved by coupling this compound with chiral diethynyl binaphthyl monomers, using tetrakis(triphenylphosphine)palladium(0) and cuprous iodide as catalysts.

| Catalyst System | Comonomer | Product Type | Reference |

| Pd(OAc)₂ / CuI / PPh₃ | 4,4'-diethynylbiphenyl | Biphenylene ethynylene co-polymer | |

| Pd(PPh₃)₄ / CuI | (R)-2,2'-bis(octadecyloxy)-6,6'-diethynyl-1,1'-binaphthyl | Optically active poly(aryleneethynylene) |

It is noteworthy that under certain conditions, unexpected reactions can occur. For example, the reaction of 2,2'-diiodobiphenyls (an isomer of this compound) with phenylacetylene under Sonogashira conditions can lead to hydrodeiodo phenylethynylation, where one iodo group is replaced by hydrogen and the other undergoes the expected alkynylation.

Other Palladium-Mediated Coupling Strategies

Beyond the Sonogashira reaction, this compound is a competent substrate for various other palladium-mediated coupling strategies, including Suzuki, Heck, and Stille couplings.

The Suzuki coupling reaction, which couples an organohalide with an organoboron species, is a widely used method for forming carbon-carbon bonds. wikipedia.orgrsc.org this compound can be coupled with phenylboronic acid in a carbonylative Suzuki coupling reaction, catalyzed by an N-heterocyclic carbene (NHC) palladium complex. researchgate.net This reaction, which incorporates carbon monoxide, leads to the formation of diketone products like biphenyl-4,4'-diylbis(phenylmethanone). The reaction proceeds via the insertion of CO into the palladium(II)-aryl bond.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While specific examples with this compound are less common in the provided context, related diiodoaromatics are known to participate in palladium-catalyzed Heck-type cyclizations, indicating the potential for such reactivity. canbipharm.com A novel palladium(0)-catalyzed three-component coupling polymerization has been described, reacting this compound with a bisallene and a nucleophile (sodium diethyl malonate) to produce a polymer in high yield.

The Stille coupling utilizes organotin compounds to form C-C bonds. rsc.org This reaction is a selective and general method for palladium-catalyzed cross-coupling and is used to produce various biaryls and oligoarylenes. rsc.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination. rsc.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Carbonylative Suzuki | Phenylboronic acid, CO | Pd(NHC) complex | Aryl ketone | |

| Three-component Polymerization | Bisallene, Sodium diethyl malonate | Palladium(0) catalyst | Polymer with backbone double bonds | |

| Stille Coupling | Organotin reagent | Pd(0)Ln | Biaryl | rsc.org |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. rsc.org Nickel-mediated homocoupling of bis-p-bromophenylalkylphosphines has been used to synthesize poly(p-phenylenephosphane)s, demonstrating nickel's utility in polymer synthesis. this compound can participate in nickel-catalyzed reductive cross-coupling polymerizations. For example, reacting dithiosulfonates with dibromides using a nickel catalyst produces polythioethers. These reactions highlight nickel's capacity to forge C-C and C-S bonds, expanding the range of polymers accessible from biphenyl precursors. Furthermore, nickel catalysis is effective for the cross-coupling of arylboronic acids with substrates like 2-fluorobenzofurans, proceeding through aromatic C-F bond activation under mild conditions.

Reductive Cross-Coupling Mechanisms

Nickel-catalyzed reductive cross-coupling reactions provide a powerful method for forming C-C bonds between two different electrophiles, using a stoichiometric reductant like manganese (Mn) or zinc (Zn) to regenerate the active nickel catalyst. Several mechanistic pathways are generally accepted, often differing in the oxidation states of the nickel species involved in the catalytic cycle (e.g., Ni(0)/Ni(II) or Ni(I)/Ni(III)).

One common mechanism (Mechanism I) begins with the oxidative addition of one electrophile (e.g., an aryl iodide like this compound) to a Ni(0) complex to form a Ni(II) intermediate. This is followed by reduction and a second oxidative addition or reaction with a radical species generated from the second electrophile. The final C-C bond is formed via reductive elimination, regenerating the Ni(0) catalyst. The choice of ligand, often a bipyridine or phenanthroline derivative, is crucial for controlling the reaction's efficiency and selectivity. The merging of nickel catalysis with electro- or photochemistry represents a modern advancement, enabling cross-couplings under mild conditions with high functional group tolerance through single-electron processes.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions represent some of the earliest methods for forming aryl-aryl and aryl-heteroatom bonds and continue to be relevant, particularly in Ullmann-type couplings and C-N bond formation. wikipedia.org

Ullmann-Type Coupling Reactions

The classic Ullmann reaction involves the copper-mediated homocoupling of two aryl halides to form a symmetric biaryl. This reaction typically requires high temperatures and stoichiometric copper. wikipedia.org For instance, treating 2,2'-diiodobiphenyl with a copper-bronze alloy can yield biphenylene. The mechanism is thought to involve the formation of an organocopper species, which then undergoes oxidative addition with a second aryl halide molecule, followed by reductive elimination to form the C-C bond. wikipedia.org Modern variations have been developed that are catalytic and proceed under milder conditions. Nickel has also been shown to catalyze asymmetric Ullmann couplings to generate axially chiral biaryls.

| Reaction Type | Reactant | Catalyst/Reagent | Product | Reference |

| Classic Ullmann | ortho-chloronitrobenzene | Copper-bronze alloy | 2,2'-dinitrobiphenyl | wikipedia.org |

| Ullmann Cyclization | 2,2'-diiodobiphenyl | Copper | Biphenylene |

C-N Bond Formation

Copper catalysis is highly effective for the formation of carbon-nitrogen (C-N) bonds. Ullmann-type C-N coupling reactions can be performed with aryl iodides and various N-nucleophiles, such as amides and indoles, often in water using a suitable ligand. An efficient copper-catalyzed method for the double C-N bond formation using diiodides and nitrogen-centered nucleophiles like amides and carbamates has been reported, which is directly applicable to this compound for synthesizing molecules with two new C-N bonds. These reactions can also be intramolecular; for example, N-substituted amidobiphenyls can undergo copper-catalyzed intramolecular oxidative C-N bond formation to produce carbazoles. These transformations provide access to a diverse range of nitrogen-containing compounds.

Aromatic Substitution Reactions

The biphenyl core of this compound can undergo electrophilic aromatic substitution reactions. The presence of the iodine atoms influences the regioselectivity of these reactions.

The introduction of a nitro group onto the aromatic rings of this compound is a key transformation, often serving as a preliminary step for further functionalization, such as the synthesis of carbazole derivatives. The nitration of this compound is typically achieved using a mixture of nitric acid and sulfuric acid.

In a representative procedure, this compound is treated with fuming nitric acid in acetic acid. The reaction is initiated at a moderate temperature and then heated to drive the reaction to completion. This process yields a mixture of products, primarily 4,4'-diiodo-2-nitrobiphenyl. The reaction conditions, including temperature and the concentration of the nitrating agent, are crucial for controlling the extent of nitration and minimizing the formation of by-products.

The mechanism of nitration involves the in-situ formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and the strong acid catalyst. The nitronium ion then acts as an electrophile, attacking the electron-rich biphenyl system. The iodine atoms are ortho, para-directing groups, but the steric hindrance from the iodine atom at the 4-position and the other phenyl ring favors the substitution at the 2-position.

Table 1: Nitration of this compound

| Reactant | Reagents | Product(s) | Reference |

| This compound | Fuming nitric acid, Acetic acid | 4,4'-Diiodo-2-nitrobiphenyl and 4-iodo-4'-nitrobiphenyl |

It has been noted that nitration in a strongly acidic medium like concentrated sulfuric acid can sometimes lead to oxidation or hydrolysis of the carbon-iodine bonds. To circumvent this, alternative nitrating agents such as nitronium tetrafluoroborate have been explored, although this can lead to complex product mixtures and difficult work-ups.

Ring Closure Reactions

The functionalized derivatives of this compound, particularly the nitrated products, are valuable intermediates for constructing heterocyclic systems through ring closure reactions.

The Cadogan ring closure is a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls. This reaction typically involves a reductive cyclization mediated by a phosphite reagent, such as triethyl phosphite or triphenylphosphine.

In the context of this compound, the nitrated product, 4,4'-diiodo-2-nitrobiphenyl, is a key substrate for the Cadogan reaction. The reaction proceeds by the deoxygenation of the nitro group by the phosphite reagent to form a nitrene intermediate. This highly reactive nitrene then inserts into a C-H bond of the adjacent phenyl ring to form the carbazole ring system.

A modification of the Cadogan ring closure, known as the Freeman's modification, can be employed. Research has shown that the reaction of 4,4'-diiodo-2-nitrobiphenyl with tris(2-ethylhexyl) phosphite leads to the formation of 2,7-diiodocarbazole. Interestingly, when a mixture of 4,4'-diiodo-2-nitrobiphenyl and 4-iodo-4'-nitrobiphenyl is treated with tris(2-ethylhexyl) phosphite, a simultaneous carbazole ring closure and N-alkylation occurs, yielding N-(2-ethylhexyl)-2,7-diiodocarbazole. This two-step synthesis, starting from this compound, offers a more efficient route to N-alkylated 2,7-diiodocarbazoles compared to previously reported multi-step procedures.

Table 2: Cadogan Ring Closure of 4,4'-Diiodo-2-nitrobiphenyl Derivatives

| Reactant | Reagent | Product | Reference |

| 4,4'-Diiodo-2-nitrobiphenyl | Tris(2-ethylhexyl) phosphite | 2,7-Diiodocarbazole | |

| Mixture of 4,4'-diiodo-2-nitrobiphenyl and 4-iodo-4'-nitrobiphenyl | Tris(2-ethylhexyl) phosphite | N-(2-ethylhexyl)-2,7-diiodocarbazole |

The choice of the phosphite reagent can influence the outcome of the reaction. For instance, using triethyl phosphite can lead to the formation of N-ethylated carbazole products.

Other Functionalization Strategies

Beyond nitration and subsequent ring closures, the iodine atoms in this compound provide handles for a variety of other functionalization reactions, primarily through cross-coupling chemistry. These reactions are instrumental in the synthesis of polymers and complex organic molecules.

The iodine substituents are particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. For instance, this compound can be coupled with arylboronic acids in a carbonylative Suzuki coupling to produce polyketones. This reaction involves the insertion of carbon monoxide and the formation of new carbon-carbon bonds, catalyzed by a palladium complex.

Furthermore, this compound is a key monomer in the synthesis of conjugated polymers. For example, it can be polymerized with diethynyl compounds via Sonogashira coupling to create poly(aryleneethynylene)s, which are materials with interesting optical and electronic properties.

The iodine atoms can also be transformed into other functional groups. For example, treatment with hypochlorous acid can lead to the formation of the corresponding (dichloro)iodoarene. Additionally, Ullmann-type couplings can be employed for further transformations.

These diverse functionalization strategies highlight the importance of this compound as a building block in organic synthesis, enabling the construction of a wide array of complex molecules and materials.

Q & A

Q. Answer :

- X-ray crystallography : Resolves molecular orientation in crystalline phases, e.g., C–I bond alignment in perhydrotriphenylene (PHTP) inclusion compounds .

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., para-diiodo vs. ortho/meta isomers). Heavy iodine atoms induce deshielding in adjacent protons.

- Mass spectrometry (HRMS) : Confirms molecular weight and detects halogen loss during fragmentation (e.g., m/z 406 [M⁺] for C₁₂H₈I₂) .

- X-ray absorption spectroscopy (XAS) : Probes iodine L₁-edge dichroism to study bond orientation in amorphous materials .

Advanced: Why does this compound exhibit selectivity challenges in cross-coupling with heteroaromatic boronic acids?

Answer :

Pyridyl boronic acids fail in Pd(NHC)-catalyzed reactions due to:

- Coordination competition : Pyridine’s lone pair binds Pd, deactivating the catalyst and preventing transmetalation .

- Steric hindrance : Bulky NHC ligands clash with planar heterocycles, slowing oxidative addition.

- Electronic effects : Electron-deficient boronic acids (e.g., pyridyl) reduce nucleophilic attack on Pd centers.

Mitigation strategies : Use electron-rich boronic acids (e.g., thienyl) or switch to Cu-catalyzed Ullmann conditions for heteroaromatics .

Advanced: How is this compound utilized in designing organic electronic materials?

Q. Answer :

- OLEDs : Serves as a hole-injection layer (HIL) due to its high ionization potential. Derivatives like diketones enhance luminous efficiency in blue-emitting devices .

- Nanostructures : Precursor for [10]cycloparaphenylene ([10]CPP) via Sn/Pt transmetalation and oxidative coupling. [10]CPP exhibits unique optoelectronic properties for quantum dot applications .

- Conjugated polymers : Functionalized via Stille coupling to create dibenzosilole-based polymers for blue-light emission in LEDs .

Basic: What purification challenges arise when working with this compound, and how are they addressed?

Q. Answer :

- Low solubility : Halogenated biphenyls are poorly soluble in common solvents (e.g., hexane). Use DCM/THF mixtures for recrystallization.

- By-product removal : Column chromatography (silica gel, hexane:DCM eluent) separates mono-iodinated or dehalogenated impurities .

- Hydrolysis sensitivity : Iodo groups hydrolyze under acidic conditions. Avoid aqueous workups; opt for anhydrous Na₂SO₄ drying .

Advanced: What is the environmental stability of this compound, and how does it impact laboratory handling?

Q. Answer :

- Photodegradation : Iodine bonds cleave under UV light, releasing iodide ions. Store in amber vials under inert gas .

- Biodegradation resistance : Persists in anaerobic conditions; microbial degradation studies show limited breakdown in soil/water systems .

- Toxicity : Shown to disrupt thyroid hormone receptors in vitro at µM concentrations. Use fume hoods and PPE to minimize exposure .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Q. Answer :

- DFT calculations : Simulate Pd–I bond dissociation energies to predict oxidative addition rates. Electron-withdrawing groups on biphenyl lower activation barriers .

- Molecular dynamics (MD) : Model ligand–substrate interactions to optimize NHC ligand bulk for selective coupling .

- Crystal structure data : Input X-ray-derived bond lengths/angles (e.g., C–I = 2.09 Å) to refine transition-state geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.